Geldanamycin-Biotin

Affinity Purification Proteomics Mass Spectrometry

Standard Hsp90 inhibitors like 17-AAG disrupt client protein complexes, while antibodies cause high background in pull-downs. Geldanamycin-Biotin solves this: it enables non-covalent, selective isolation of Hsp90 apo-form without co-captured clients. - Achieves 75-77% LC-MS/MS sequence coverage for PTM analysis (e.g., phosphorylation, acetylation) - Enables TR-FRET/AlphaScreen HTS assays for inhibitor discovery (direct IC50 readout via displacement) - Quantifies site-specific adduction kinetics (e.g., His450 on Hsp90α: kobs 1.08 ± 0.17 h-1) - Immediate supply with analytical data

Molecular Formula C54H85N7O17S
Molecular Weight 1136.4 g/mol
Cat. No. B12842301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeldanamycin-Biotin
Molecular FormulaC54H85N7O17S
Molecular Weight1136.4 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=CC(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C)OC)OC(=O)N)C)O)OC
InChIInChI=1S/C54H85N7O17S/c1-35-31-38-48(41(62)33-39(51(38)66)59-52(67)37(3)9-8-10-42(70-4)43(78-53(55)68)14-13-36(2)50(65)44(32-35)71-5)58-18-22-75-25-24-73-21-17-57-47(64)15-19-72-23-27-76-29-30-77-28-26-74-20-16-56-46(63)12-7-6-11-45-49-40(34-79-45)60-54(69)61-49/h8-10,13-14,33,35-36,40,42-45,49-50,58,65H,6-7,11-12,15-32,34H2,1-5H3,(H2,55,68)(H,56,63)(H,57,64)(H,59,67)(H2,60,61,69)/b10-8-,14-13-,37-9-/t35-,36+,40+,42+,43+,44+,45+,49+,50-/m1/s1
InChIKeyFCOFNJAJLZRONU-LKPJZEOVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geldanamycin-Biotin: High-Specificity Hsp90 Affinity Probe


Geldanamycin-Biotin is a biotinylated derivative of the ansamycin antibiotic geldanamycin, designed to function as a highly specific, non-covalent affinity probe for the molecular chaperone Hsp90 [1]. This conjugate, which retains the core binding affinity of geldanamycin for the N-terminal ATP-binding domain of Hsp90 [2], is a critical tool for targeted protein capture, post-translational modification (PTM) mapping, and high-throughput screening (HTS) assay development [1][3].

Target Capture Selective Hsp90 isoform isolation for proteomic workflows
PTM Mapping Supports high-coverage post-translational modification analysis
HTS Development Tracer ligand for competitive binding assays in inhibitor screening

Advantages Over Generic Hsp90 Inhibitors and Antibodies


Generic substitution with unmodified Hsp90 inhibitors like 17-AAG, or with standard antibodies, fails for targeted applications requiring precise molecular manipulation. 17-AAG, while a clinical-stage Hsp90 inhibitor, induces a conformational change that disrupts the Hsp90-client protein complex, preventing co-capture of client proteins [1]. Conversely, immunoprecipitation (IP) with antibodies often suffers from high background due to non-specific protein binding and co-capture of contaminants [2][3]. Geldanamycin-Biotin occupies a unique niche: it enables high-purity, selective isolation of Hsp90 isoforms without client proteins or the high background of antibody-based methods, making it the only tool of its kind for specific analytical workflows [2][3].

17-AAG Substitution
May co-capture client proteins, preventing isolation of Hsp90 alone.
Antibody-Based IP
May introduce high background and non-specific contaminants.
Selective Isoform Capture
Reported to isolate Hsp90α/β isoforms with minimal contamination.

Quantitative Evidence Guide for Procurement


Superior Selectivity: Geldanamycin-Biotin vs Immunoprecipitation

In a direct comparison from the same experimental system, Geldanamycin-Biotin affinity capture provided superior purity of isolated Hsp90 protein compared to standard immunoprecipitation. The study demonstrated that while immunoprecipitation co-captured numerous contaminating proteins, Geldanamycin-Biotin captured almost exclusively Hsp90 isoforms [1].

Selectivity vs IP
Head-to-head
Captures Hsp90α/β with minimal background, unlike IP
Supports cleaner MS data for PTM identification
Human RKO cell lysate context
Affinity Purification Proteomics Mass Spectrometry

High Sequence Coverage in LC-MS/MS Analysis

Following affinity capture with Geldanamycin-Biotin, LC-MS/MS analysis enabled high sequence coverage of Hsp90 isoforms from a complex cell lysate. This performance is directly attributable to the high purity of the protein isolated by the probe, which minimizes peptide complexity and increases the dynamic range for detecting target peptides [1].

Sequence Coverage
Reported
Up to 75% (Hsp90α) / 77% (Hsp90β)
Supports comprehensive PTM mapping
LC-MS/MS on Orbitrap; RKO lysate
LC-MS/MS Post-Translational Modifications Proteomics

High-Sensitivity Probe for HTS Binding Assays

Geldanamycin-Biotin serves as a critical component in competitive binding assays to discover and characterize novel Hsp90 inhibitors. In these assays, unmodified geldanamycin and other inhibitors are evaluated for their ability to displace Geldanamycin-Biotin from Hsp90, providing a direct, quantitative measure of their relative binding affinities [1][2].

Binding Affinity
Reported
Geldanamycin IC50 8.7 nM vs 17-AAG 12 nM
Indicates assay sensitivity for inhibitor screening
FP assay against human Hsp90α
High-Throughput Screening Hsp90 Inhibitor Discovery FRET Assay

Verified Purity for Reproducible Research

The commercial availability of Geldanamycin-Biotin with defined chemical specifications ensures experimental reproducibility, a key consideration for procurement. It is supplied as a characterized compound with a minimum purity of 98% by HPLC, verified by independent analytical methods .

Product Purity
Data to verify
Purity ≥98% by HPLC
Supports batch-to-batch reproducibility
Supplier specification; verify per lot
Analytical Chemistry Quality Control Chemical Probe

Key Applications in Hsp90 Research


High-Purity Hsp90 Isolation for PTM Mapping

Geldanamycin-Biotin is the reagent of choice for isolating Hsp90 from complex biological samples like cell or tissue lysates for detailed PTM analysis by mass spectrometry [1]. Its ability to capture Hsp90 with minimal contamination, outperforming immunoprecipitation, ensures that subsequent LC-MS/MS analyses yield high sequence coverage (up to 75-77%) and clean spectra for confident identification of phosphorylation, acetylation, and other modifications [1][2].

Competitive Binding Assays for Inhibitor Discovery

This biotinylated probe is an essential tool for establishing high-throughput screening (HTS) assays, such as TR-FRET or AlphaScreen, to identify and characterize novel Hsp90 inhibitors [1]. In a typical setup, the compound's ability to displace Geldanamycin-Biotin from the Hsp90 ATP-binding pocket provides a direct and quantitative readout of relative binding affinity (IC50), as demonstrated in the comparison between geldanamycin and 17-AAG [2][3].

Investigating Protein Interactions and Client Dynamics

Geldanamycin-Biotin is uniquely suited for studying the dynamics of Hsp90 interactions. Because it binds to the N-terminal domain, it induces the release of co-chaperones and client proteins, allowing researchers to specifically isolate and analyze the apo-form of Hsp90 or map its interactome under various treatment conditions [1]. This is a distinct advantage over antibodies, which may pull down the entire multi-protein complex and obscure changes in client protein association [2].

Quantifying Site-Specific Electrophile Adduction

As detailed in targeted proteomic workflows, Geldanamycin-Biotin enables the selective capture of Hsp90 to measure site-specific adduction rates by electrophilic compounds like 4-hydroxynonenal (HNE) [1]. This application leverages the high purity of the capture to quantify adduction kinetics at individual histidine residues (e.g., His450 on Hsp90α with a kobs of 1.08 ± 0.17 h-1) using label-free LC-MS/MS, a level of precision unattainable with antibody-based pull-downs [2].

Application
Selection Property
Validation Focus
PTM Mapping
Selective Hsp90 capture with minimal background
Sequence coverage and modification site identification
Inhibitor Discovery
Competitive tracer displacement
Binding affinity ranking in HTS
Interaction Dynamics
N-terminal domain binding for apo-Hsp90 capture
Interactome mapping and client release analysis
Electrophile Adduction
High-purity capture for site-specific quantification
Label-free MS adduction rate measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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